

# Spectroscopic Analysis of 1-Iodopentane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Iodopentane

Cat. No.: B145852

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **1-iodopentane**. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who require detailed information on the structural elucidation and characterization of this compound. This guide presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key processes and relationships.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-iodopentane** (CAS No: 628-17-1, Molecular Formula:  $C_5H_{11}I$ , Molecular Weight: 198.05 g/mol ).<sup>[1]</sup>

### Infrared (IR) Spectroscopy

The infrared spectrum of **1-iodopentane** reveals characteristic vibrational modes of its functional groups. The data presented below corresponds to a neat liquid sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm <sup>-1</sup> )	Assignment
2957 - 2858	C-H stretching (alkane CH <sub>2</sub> , CH <sub>3</sub> )
1465	C-H bending (CH <sub>2</sub> scissoring)
1225	C-I stretching

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1-iodopentane**.

The <sup>1</sup>H NMR spectrum of **1-iodopentane** in deuterated chloroform (CDCl<sub>3</sub>) shows five distinct signals corresponding to the five non-equivalent sets of protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
3.19	Triplet (t)	2H	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~6.9
1.84	Quintet	2H	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~7.2
1.39	Sextet	2H	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~7.3
1.31	Sextet	2H	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~7.4
0.91	Triplet (t)	3H	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~7.3

Note: Coupling constants are estimated based on typical values for alkyl chains.

The <sup>13</sup>C NMR spectrum of **1-iodopentane** in CDCl<sub>3</sub> displays five signals, one for each unique carbon atom.

Chemical Shift ( $\delta$ , ppm)	Assignment
33.5	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
33.1	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
30.5	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
22.3	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.9	I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-iodopentane** yields a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
198	5	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>4</sub> I] <sup>+</sup> (Molecular Ion)
71	100	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup> (Pentyl cation)
43	95	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup> (Propyl cation)
29	40	[CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup> (Ethyl cation)
127	5	[I] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid **1-iodopentane**.

### Infrared (IR) Spectroscopy Protocol

This protocol is for obtaining an FTIR spectrum of neat **1-iodopentane** using a salt plate method.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Sample Preparation:

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid moisture contamination from fingerprints.
- Place one to two drops of **1-iodopentane** onto the center of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
  - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty beam path.
  - Acquire the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks corresponding to the functional groups of **1-iodopentane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation and analysis of a **1-iodopentane** sample for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Preparation:
  - In a clean, dry vial, dissolve approximately 10-20 mg of **1-iodopentane** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
  - Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - For  $^1\text{H}$  NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  - For  $^{13}\text{C}$  NMR, acquire the spectrum using proton decoupling to obtain singlets for each carbon.
- Data Processing:
  - Apply a Fourier transform to the raw data (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

## Mass Spectrometry (MS) Protocol

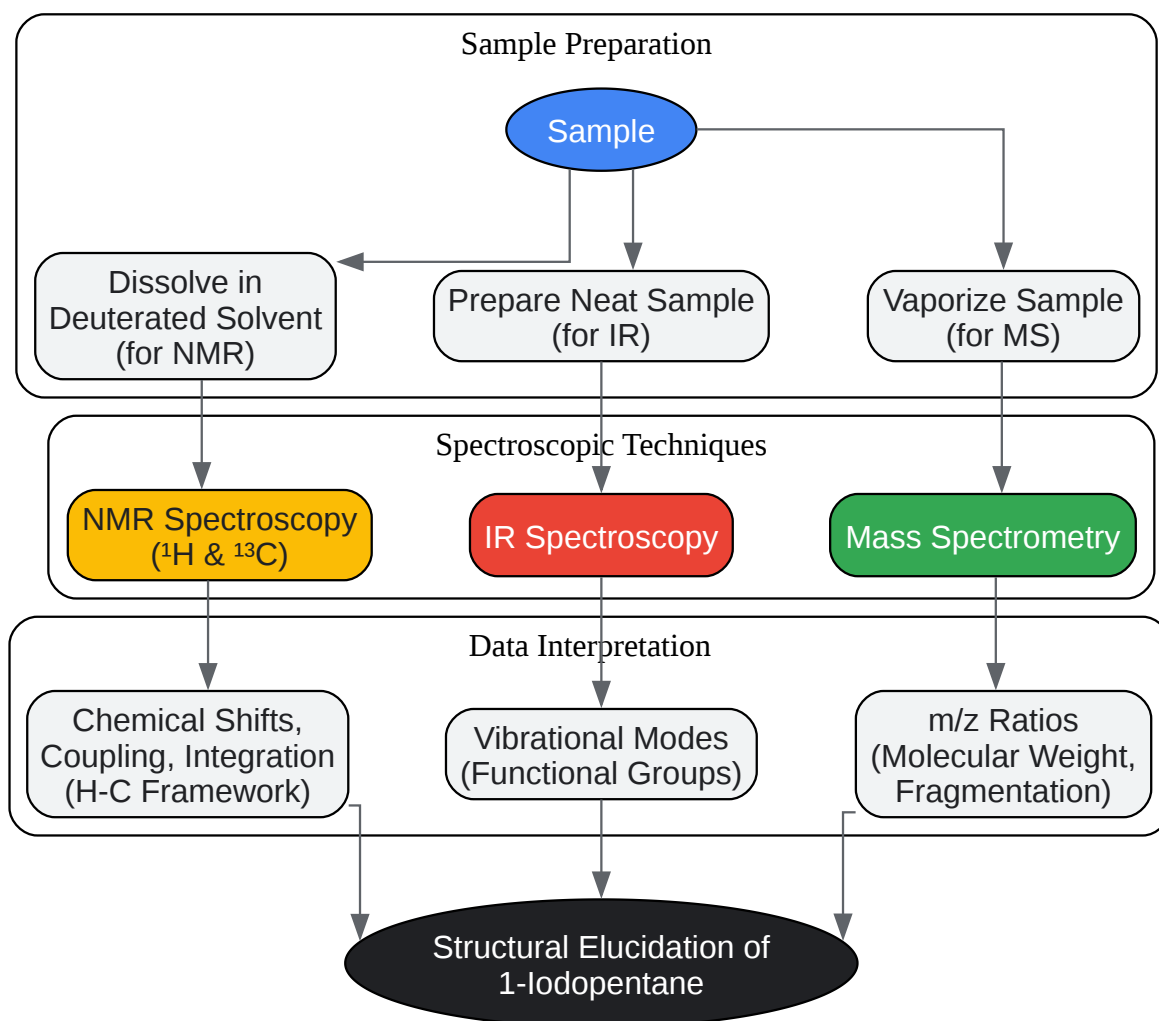
This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of **1-iodopentane**.[\[11\]](#)[\[12\]](#)

- Sample Introduction:
  - Introduce a small amount of **1-iodopentane** into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.

- The sample is vaporized in the ion source.
- Ionization:
  - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $M^{+}$ ).
- Mass Analysis and Detection:
  - The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).
  - The ions are separated based on their mass-to-charge ratio ( $m/z$ ).
  - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak to determine the molecular weight.
  - Analyze the fragmentation pattern to deduce the structure of the molecule.

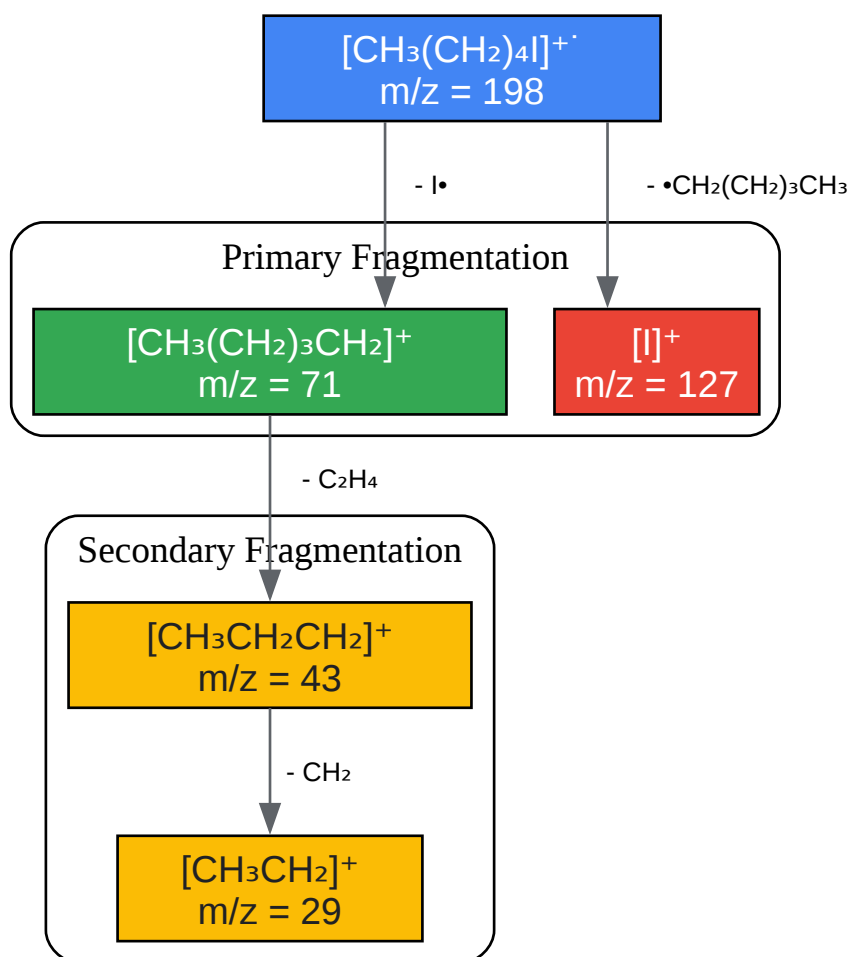
## Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways in the spectroscopic analysis of **1-iodopentane**.



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General workflow for the spectroscopic analysis of **1-iodopentane**.



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Proposed fragmentation pathway of **1-iodopentane** in EI-MS.

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